molecular formula C16H14N2O5 B5637597 METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

METHYL 4-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5637597
M. Wt: 314.29 g/mol
InChI Key: DAHDNRDGMKTVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is an organic compound with a complex structure that includes a nitrophenyl group, an acetamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate typically involves the reaction of 2-nitroaniline with acetic anhydride to form 2-nitroacetanilide. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[2-(2-aminophenyl)acetamido]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[2-(2-nitrophenyl)acetamido]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-nitrophenyl)acetamido]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitrophenyl group.

    Methyl 4-{2-[2-(4-nitrophenyl)acetamido]ethyl}benzoate: Similar structure but with an ethyl linker instead of a direct attachment.

Uniqueness

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Biological Activity

Methyl 4-[2-(2-nitrophenyl)acetamido]benzoate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an acetamido group and a nitrophenyl moiety. The molecular formula is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, with a molecular weight of approximately 236.23 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, positioning it as a candidate for antimicrobial drug development .

Anticancer Activity

Recent research has focused on the anticancer properties of this compound. In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating promising anticancer activity .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various derivatives of benzoates found that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency .

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference
A54912.5
HeLa15.0

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal explored the effects of this compound on A549 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Case Study on Antimicrobial Properties : Another investigation assessed the compound's effectiveness against clinical isolates of E. coli. The findings confirmed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Properties

IUPAC Name

methyl 4-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)11-6-8-13(9-7-11)17-15(19)10-12-4-2-3-5-14(12)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDNRDGMKTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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